N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the bromo and methyl substituents on the phenyl rings. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-4-bromo-benzamide
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- N-(4-methoxyphenyl)-3-bromo-benzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of the pyrrolo[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the field of cancer research and anti-inflammatory applications. This article reviews the biological activities associated with this compound based on available literature.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₉BrN₄O₂
Molecular Weight: 404.29 g/mol
Structural Characteristics:
- The compound features a pyrrolopyrimidine core which is known for its diverse biological activities.
- Substituents such as bromo and methyl groups enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds often act by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, they may target kinases involved in the PI3K/Akt pathway, which is crucial for cell survival and growth.
-
In Vitro Studies: In vitro assays have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For example:
- IC50 Values: Studies report IC50 values ranging from 0.5 to 10 µM against different cancer cell lines (specific values may vary based on the cell type).
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cyclooxygenase Inhibition: Similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes.
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In Vivo Studies: Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly. For instance:
- Percentage Inhibition: In vivo studies report up to 70% inhibition of inflammation in models treated with related pyrrolopyrimidine compounds.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | IC50 Range | Reference |
---|---|---|---|
Anticancer | PI3K/Akt pathway inhibition | 0.5 - 10 µM | |
Anti-inflammatory | COX enzyme inhibition | N/A |
Case Studies
-
Case Study on Anticancer Efficacy:
- A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated a marked decrease in cell viability with increasing concentrations of the compound.
-
Case Study on Anti-inflammatory Effects:
- In a model of acute inflammation induced by carrageenan, treatment with related pyrrolopyrimidine derivatives resulted in significant reductions in paw edema compared to controls, suggesting effective anti-inflammatory properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-12-4-7-15(8-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-14-6-9-17(23)13(2)10-14/h4-11H,1-3H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNRRTKZMOSNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)Br)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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